molecular formula C26H29NO2 B085900 4-Hydroxytamoxifen CAS No. 1077-29-8

4-Hydroxytamoxifen

Cat. No.: B085900
CAS No.: 1077-29-8
M. Wt: 387.5 g/mol
InChI Key: TXUZVZSFRXZGTL-QPLCGJKRSA-N
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Chemical Reactions Analysis

Afimoxifene undergoes various chemical reactions, including:

    Oxidation: Afimoxifene can be oxidized to form different metabolites.

    Reduction: Reduction reactions can modify the functional groups present in afimoxifene.

    Substitution: Substitution reactions can occur at the phenolic hydroxyl group or the ethoxy group.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Breast Cancer Treatment

4-Hydroxytamoxifen is primarily utilized as a therapeutic agent in breast cancer management, particularly for patients with ductal carcinoma in situ (DCIS) and estrogen receptor-positive breast cancers. A randomized phase II trial demonstrated that transdermal application of 4-OHT gel effectively reduced the Ki-67 labeling index in DCIS lesions, indicating a decrease in cellular proliferation similar to that observed with oral tamoxifen . The study involved 27 pre- and postmenopausal women, comparing the effects of 4-OHT gel to oral tamoxifen over a period of 6-10 weeks.

Non-Malignant Breast Diseases

This compound is also being evaluated for treating non-malignant breast conditions. Research indicates that topical administration of 4-OHT can alleviate symptoms associated with benign breast disorders while minimizing systemic side effects . In long-term studies involving female Sprague-Dawley rats, cutaneous application of 4-OHT showed no carcinogenic effects and reduced the incidence of mammary tumors and other related pathologies .

Estrogen Receptor Modulation

As an estrogen receptor modulator, 4-OHT exerts both agonistic and antagonistic effects depending on the tissue context. It has been shown to inhibit estrogen-mediated signaling pathways, which is crucial for its anti-proliferative effects in breast cancer cells . This dual action allows for targeted therapy while reducing adverse effects commonly associated with traditional hormone therapies.

Influence on Tumor Microenvironment

Studies have indicated that 4-OHT may influence the tumor microenvironment by modulating factors such as insulin-like growth factor-1 (IGF-1) levels and sex hormone-binding globulin (SHBG) concentrations . These changes can enhance the therapeutic efficacy of 4-OHT while potentially reducing side effects compared to systemic administration.

Cell Line Studies

In vitro studies utilizing transfected cell lines have explored the effects of 4-OHT on various cellular processes, including apoptosis and telomerase activity. For instance, hTERT-transfected fibroblast cell lines have been employed to assess how 4-OHT affects telomerase expression and overall cell viability, providing insights into its potential mechanisms of action beyond estrogen receptor modulation .

Animal Models

Animal studies have played a pivotal role in understanding the pharmacokinetics and long-term effects of 4-OHT. In a controlled study involving rats, different dosages were administered to evaluate mortality rates and tumor incidence, revealing that treated animals exhibited significantly lower rates of mammary tumors compared to controls . Such findings underscore the compound's potential as a preventive agent against breast cancer.

Safety Profile

The safety profile of this compound has been assessed through various studies, indicating that it is generally well-tolerated with minimal side effects when administered topically or systemically at therapeutic doses. Long-term studies have shown no significant carcinogenic risks associated with its use, making it a promising candidate for further clinical exploration .

Summary Table: Key Findings on this compound

Application AreaStudy TypeKey Findings
Breast Cancer TreatmentClinical TrialReduced Ki-67 index in DCIS lesions with transdermal gel
Non-Malignant Breast DiseasesLong-term Animal StudyNo carcinogenicity; reduced mammary tumor incidence
Mechanistic StudiesIn Vitro Cell Line StudiesModulates estrogen signaling; affects telomerase activity
Safety ProfileVarious Clinical StudiesGenerally well-tolerated; minimal side effects noted

Comparison with Similar Compounds

Afimoxifene is similar to other SERMs such as tamoxifen, endoxifen, raloxifene, and fulvestrant . it is unique in its ability to be administered topically, which reduces systemic levels of the drug and potentially minimizes side effects . The similar compounds include:

    Tamoxifen: The parent compound of afimoxifene, used in the treatment of breast cancer.

    Endoxifen: Another active metabolite of tamoxifen with similar estrogen receptor modulating properties.

    Raloxifene: A SERM used in the prevention of osteoporosis and breast cancer.

    Fulvestrant: A SERM used in the treatment of hormone receptor-positive metastatic breast cancer.

Afimoxifene’s unique topical application method and its specific tissue-selective activity make it a promising candidate for localized treatment of breast conditions .

Properties

IUPAC Name

4-[(Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO2/c1-4-25(20-8-6-5-7-9-20)26(21-10-14-23(28)15-11-21)22-12-16-24(17-13-22)29-19-18-27(2)3/h5-17,28H,4,18-19H2,1-3H3/b26-25-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXUZVZSFRXZGTL-QPLCGJKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCN(C)C)/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7022384
Record name (Z)-4-Hydroxytamoxifen
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Afimoxifene binds to estrogen receptors (ER), inducing a conformational change in the receptor. This results in a blockage or change in the expression of estrogen dependent genes.
Record name Afimoxifene
Source DrugBank
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CAS No.

68047-06-3, 68392-35-8
Record name 4-Hydroxytamoxifen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68047-06-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name trans-4-Hydroxytamoxifen
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Afimoxifene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04468
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (Z)-4-Hydroxytamoxifen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(1E)-1-{4-[2-(dimethylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl]phenol
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name (Z)-4-Hydroxytamoxifen
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HYDROXYTAMOXIFEN
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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